4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde

Descripción

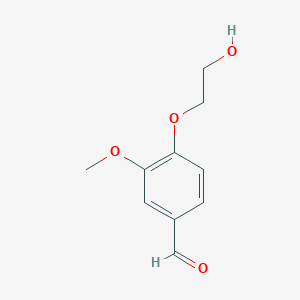

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXGYHPTBPXION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390005 | |

| Record name | 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64673-04-7 | |

| Record name | 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of 4 2 Hydroxyethoxy 3 Methoxybenzaldehyde

O-Alkylation Strategies from Vanillin (B372448) Precursor

The primary route for the synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde involves the O-alkylation of the hydroxyl group of vanillin. This can be achieved through several methods, each with its own specific reagents and catalytic systems.

Etherification via 2-Chloroethanol (B45725) Reaction

A common and well-established method for the formation of ether linkages is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 2-chloroethanol. The reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide ion from vanillin. thieme-connect.de While this method is a standard procedure for O-alkylation of phenols, specific studies detailing its application to the synthesis of this compound from vanillin are not extensively reported in the reviewed literature. However, the general principles of the Williamson ether synthesis are directly applicable. masterorganicchemistry.comlibretexts.orgthieme-connect.de The reaction would proceed by first treating vanillin with a suitable base, such as sodium hydroxide or potassium carbonate, to generate the vanillate anion. This is followed by the addition of 2-chloroethanol, which undergoes nucleophilic substitution to yield the desired product.

Hydroxyalkylation Utilizing Ethylene (B1197577) Carbonate

A greener and alternative approach to O-alkylation involves the use of ethylene carbonate. This method avoids the use of halogenated reagents like 2-chloroethanol. In a documented synthesis, the phenolic group of vanillin is hydroxyalkylated using ethylene carbonate in the presence of a phase-transfer catalyst to yield this compound.

Catalytic Systems and Reaction Environment Optimization

The efficiency and yield of the O-alkylation of vanillin can be significantly influenced by the choice of catalyst and the reaction conditions. Various catalytic systems have been explored to optimize the synthesis of this compound and related vanillin ethers.

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases. In the context of synthesizing this compound, tetrabutylammonium iodide (TBAI) has been successfully employed as a phase-transfer catalyst in the reaction of vanillin with ethylene carbonate. The TBAI facilitates the transfer of the vanillate anion from the solid or aqueous phase to the organic phase where the reaction with ethylene carbonate occurs. One study reported elevating the temperature to 110°C for 24 hours to achieve the desired product.

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Product |

| Vanillin | Ethylene Carbonate | Tetrabutylammonium Iodide (TBAI) | 110°C | 24 hours | This compound |

Ionic liquids are salts with low melting points that can act as both solvents and catalysts in chemical reactions. Their use is considered a green chemistry approach as they can often be recycled and can lead to improved reaction rates and selectivities. While the direct application of ionic liquids in a solvent-free system for the synthesis of this compound is not extensively detailed in the available literature, their use in the modification of vanillin is an active area of research. nih.govgoogle.com Ionic liquids can facilitate O-alkylation reactions by enhancing the nucleophilicity of the phenoxide and by providing a suitable reaction medium.

The choice of base is crucial in the O-alkylation of vanillin as it governs the formation of the reactive phenoxide species. Both potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are commonly used bases for such transformations. thieme-connect.denih.gov Potassium carbonate is a milder base and is often used in polar aprotic solvents like dimethylformamide (DMF) or acetone. researchgate.net Its use can offer better selectivity and easier work-up procedures. Sodium hydroxide is a stronger base and is typically used in aqueous or alcoholic solutions. The selection of the base often depends on the specific alkylating agent and the desired reaction conditions. For instance, in the Williamson ether synthesis with 2-chloroethanol, either base could be employed to deprotonate the vanillin.

| Precursor | Alkylating Agent | Base | Solvent | General Product |

| Vanillin | 2-Chloroethanol | Potassium Carbonate | Acetone/DMF | This compound |

| Vanillin | 2-Chloroethanol | Sodium Hydroxide | Water/Ethanol | This compound |

Yield Enhancement and Isolation Techniques for this compound

The efficient synthesis and purification of this compound, a derivative of vanillin, are crucial for its application in further chemical syntheses, such as the preparation of bio-based polymers. researchgate.netmdpi.com Methodologies for its preparation primarily involve the etherification of the phenolic hydroxyl group of vanillin. Optimizing reaction conditions and employing effective purification strategies are key to maximizing yield and obtaining a high-purity product.

Solvent Selection and Reflux Conditions

One effective method involves the reaction of vanillin with ethylene carbonate. researchgate.netmdpi.com This approach can be performed under solvent-free conditions, which aligns with green chemistry principles. In a specific application, the reaction is conducted at an elevated temperature of 110°C for 24 hours, utilizing tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to facilitate the reaction. researchgate.netmdpi.com Another variation of this solventless method involves refluxing the mixture of vanillin, ethylene carbonate, and a catalytic amount of TBAI at 160°C for a period ranging from 6 to 24 hours, leading to a quantitative yield of the crude product. mdpi.com

Alternatively, the classic Williamson ether synthesis can be employed, reacting vanillin with a 2-haloethanol, such as 2-chloroethanol. While specific conditions for this exact reaction are not detailed in the available research, analogous syntheses provide insight into suitable solvent and reflux conditions. For instance, the synthesis of 4-hexyloxy-3-methoxybenzaldehyde from vanillin and 1-bromohexane is successfully carried out in butan-2-one, a polar aprotic solvent, with potassium carbonate serving as the base. The reaction mixture is heated under reflux for 3 to 4 hours. researchgate.net Similarly, other vanillin derivatives have been synthesized in absolute ethanol, with the reaction mixture heated under reflux for 5 hours. researchgate.net These examples suggest that polar solvents, such as ketones or alcohols, are effective media for the Williamson etherification of vanillin, with reflux conditions helping to drive the reaction to completion. The selection of aprotic versus protic solvents can influence reaction kinetics, as protic solvents can solvate the alkoxide nucleophile, potentially slowing the reaction rate compared to aprotic solvents.

The table below summarizes various reaction conditions used for the synthesis of this compound and related ethers of vanillin.

| Starting Material | Reagent | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|---|---|---|

| Vanillin | Ethylene Carbonate | None (Solventless) | Tetrabutylammonium Iodide (TBAI) | 110 | 24 | 58-65% (after crystallization) |

| Vanillin | Ethylene Carbonate | None (Solventless) | Tetrabutylammonium Iodide (TBAI) | 160 (Reflux) | 6-24 | Quantitative (crude) |

| Vanillin | 1-Bromohexane | Butan-2-one | Potassium Carbonate (K₂CO₃) | Reflux (~80°C) | 3-4 | Not Specified |

| p-Vanillin | Pyridine-2-amine | Absolute Ethanol | None Specified | Reflux (~78°C) | 5 | Not Specified |

Purification Methods (e.g., Recrystallization, Column Chromatography)

Following the synthesis, isolation and purification of this compound are necessary to remove unreacted starting materials, catalysts, and byproducts. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For vanillin derivatives, ethanol is often an effective recrystallization solvent. For example, a related Schiff base of vanillin was purified by crystallization from hot ethanol, yielding a product with 80% recovery. researchgate.net In the synthesis of this compound from ethylene carbonate, the crude product, which solidifies upon cooling, can be purified through a process involving crystallization and washing. After acidifying the reaction mixture, a white precipitate forms. The solution is allowed to stand for crystallization to complete, followed by vacuum filtration and washing with cold water to afford the purified product with yields reported between 58-65%. mdpi.com This highlights water as a potential solvent for either washing or as part of a mixed-solvent recrystallization system, leveraging the compound's polarity.

Column Chromatography

When recrystallization does not provide sufficient purity, or when separating the product from impurities with similar solubility profiles, silica gel column chromatography is a standard and effective method. scispace.comuvic.caorgchemboulder.com This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase (eluent) passes through the column. scispace.comuvic.caorgchemboulder.com

For benzaldehyde (B42025) derivatives, the eluent is typically a mixture of a nonpolar solvent, such as hexanes or cyclohexane, and a more polar solvent, like ethyl acetate or diethyl ether. uva.nlbeilstein-journals.org The polarity of the solvent mixture is optimized to achieve good separation. For instance, various substituted benzaldehydes have been purified using eluents such as petroleum ether:ethyl acetate (15:1) and hexanes:diethyl ether (3:2, v/v). beilstein-journals.org For compounds with polarity similar to this compound, a gradient elution, starting with a less polar mixture and gradually increasing the proportion of the polar solvent, can be effective. The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the pure product. orgchemboulder.com

The table below outlines common purification methods and solvent systems applicable to this compound and its analogues.

| Purification Method | Compound Type | Solvent/Eluent System | Reference |

|---|---|---|---|

| Crystallization | This compound | Water (for precipitation and washing) | mdpi.com |

| Recrystallization | Vanillin Schiff Base Derivative | Hot Ethanol | researchgate.net |

| Column Chromatography | Aryl Acrylate Derivative | Hexanes:Diethyl Ether (3:1 to 1:1 v/v) | uva.nl |

| Column Chromatography | Substituted Benzaldehyde | Hexanes:Diethyl Ether (3:2 v/v) | beilstein-journals.org |

Chemical Reactivity and Derivatization Pathways of 4 2 Hydroxyethoxy 3 Methoxybenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group in 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is a versatile site for a range of chemical modifications, including reduction, condensation, and carbon-carbon bond-forming reactions.

Reductive Conversion to Primary Alcohols

The aldehyde functional group can be readily reduced to a primary alcohol, yielding 2-(4-(Hydroxymethyl)-2-methoxyphenoxy)ethanol. This transformation is a fundamental step in the synthesis of more complex molecules and can be achieved using various reducing agents.

| Reagent | Conditions | Product | Yield |

| Sodium borohydride (B1222165) (NaBH4) | THF/H2O, ice-water bath, then room temp. for 4h | 2-(4-(Hydroxymethyl)-2-methoxyphenoxy)ethanol | 84% |

This table summarizes the reductive conversion of this compound to its corresponding primary alcohol.

Condensation Reactions for Schiff Base Formation (e.g., Azines)

The reaction of the aldehyde with primary amines or hydrazine derivatives leads to the formation of Schiff bases or azines, respectively. These compounds, characterized by the -C=N- double bond, are significant in coordination chemistry and as intermediates in organic synthesis. The conventional synthesis of azines involves the condensation of an aldehyde with hydrazine. sathyabama.ac.ingoogle.com Azines are molecules that contain a –C=N–N=C– unit and are useful as building blocks for various chemical structures. chemistryviews.org

For example, the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrochloride in ethanol at 70°C for 24 hours results in the formation of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine. asianpubs.org Similarly, Schiff bases of 4-hydroxy-3-methoxybenzaldehyde have been synthesized by reacting it with various aromatic amines in ethanol at room temperature. qub.ac.ukresearchgate.net

| Reactant | Catalyst | Product |

| Hydrazine | - | Azine |

| Aromatic Amines | Triethylamine | Schiff Base |

This table outlines the formation of Schiff bases and azines from this compound.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction, when applied to this compound, allows for the formation of new carbon-carbon bonds and the synthesis of α,β-unsaturated compounds. The reaction is typically catalyzed by a weak base. wikipedia.org

When using a malonic acid derivative, the Doebner modification of the Knoevenagel condensation can be employed, which uses pyridine as a solvent. wikipedia.org This often leads to condensation accompanied by decarboxylation. wikipedia.org For instance, the condensation of vanillin (B372448) with malonic acid using piperidine as a catalyst is a known method for synthesizing ferulic acid. researchgate.net

| Reactant | Catalyst/Solvent | Product Type |

| Malonic Acid Derivatives | Piperidine/Pyridine | α,β-unsaturated carboxylic acid |

This table illustrates the Knoevenagel condensation of this compound with malonic acid derivatives.

Modifications of the Hydroxyethoxy Moiety

The hydroxyethoxy side chain offers further opportunities for derivatization through etherification and esterification reactions, enabling the synthesis of advanced intermediates with tailored properties.

Further Etherification for Extended Chain Derivatives

The terminal hydroxyl group of the hydroxyethoxy moiety can undergo further etherification to produce derivatives with extended polyether chains. For example, the reaction with a suitable ethylene (B1197577) glycol derivative can yield 4-(2-(2-Hydroxyethoxy)ethoxy)-3-methoxybenzaldehyde. This type of reaction is analogous to the synthesis of 4-ethoxy-3-methoxybenzaldehyde from vanillin and diethyl sulfate in the presence of a base. nih.gov

| Reagent | Base | Product |

| Ethylene Glycol Derivative | Sodium Hydroxide | 4-(2-(2-Hydroxyethoxy)ethoxy)-3-methoxybenzaldehyde |

This table shows the etherification of the hydroxyethoxy moiety to form an extended chain derivative.

Esterification for Advanced Intermediate Synthesis

Esterification of the hydroxyl group provides a pathway to advanced intermediates. A key example is the formation of a tosylate ester by reacting the alcohol with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine. libretexts.orgmasterorganicchemistry.com Tosylates are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for further synthetic transformations. libretexts.orgmasterorganicchemistry.com This conversion proceeds with retention of configuration at the carbon atom. libretexts.org

| Reagent | Base | Product |

| p-Toluenesulfonyl chloride (Ts-Cl) | Pyridine | Tosylate Ester |

This table details the esterification of the hydroxyethoxy group to form a tosylate, a key intermediate for further synthesis.

Building Block Applications in Complex Molecule Synthesis

The strategic placement of functional groups in this compound makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules. The aldehyde functionality serves as a key reaction site for carbon-carbon and carbon-nitrogen bond formation, while the hydroxyethoxy group imparts increased water solubility and provides a handle for further functionalization, particularly in the development of biocompatible molecules.

Precursor in Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. The aldehyde group of this compound makes it a suitable component for well-known MCRs such as the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgwikipedia.orgwalisongo.ac.idorganic-chemistry.org In this context, this compound can react with various carboxylic acids and isocyanides to generate a library of α-acyloxy amides with diverse functionalities. The resulting products incorporate the vanillin-derived core, the hydrophilic side chain, and variable groups from the other reactants, offering a rapid route to molecules with potential biological activities.

Similarly, the Ugi reaction , a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can utilize this compound as the aldehyde component. wikipedia.orgorganic-chemistry.org This reaction leads to the formation of α-acylamino amides, which are valuable scaffolds in medicinal chemistry due to their peptide-like structure. The incorporation of the this compound moiety can enhance the pharmacokinetic properties of the resulting compounds.

While the general principles of these reactions are well-established, specific examples detailing the use of this compound in Passerini and Ugi reactions are not extensively documented in publicly available literature. However, the reactivity of the aldehyde group suggests its high potential as a substrate in these and other multicomponent reactions for the efficient generation of diverse molecular libraries.

Integration into PROTAC PEG Linker Systems

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker plays a crucial role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Polyethylene glycol (PEG) chains are commonly used as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. nih.gov The this compound molecule possesses a short ethylene glycol-like motif in its hydroxyethoxy side chain, making it a valuable building block for the synthesis of PROTAC linkers. enamine.netenamine.netlifechemicals.comalfa-labotrial.com

While the conceptual application is clear, specific examples of PROTACs that explicitly incorporate a linker derived directly from this compound are not yet widely reported in peer-reviewed publications. However, the structural features of this compound align well with the current strategies in PROTAC linker design, suggesting its potential for future applications in this rapidly evolving field.

Intermediate in the Synthesis of Specific Compound Libraries

The versatility of this compound extends to its use as a key intermediate in the synthesis of targeted compound libraries for drug discovery and other applications. Its reactive aldehyde and hydroxyl groups allow for a wide range of chemical transformations, enabling the generation of diverse molecular scaffolds.

One documented application is its use in the preparation of 3-phenyl-N-((1,3,4)thiadiazol-2-yl)-acrylamide derivatives. In a patented synthesis, this compound was used as a reactant to prepare a specific thiadiazole derivative. This highlights its utility in constructing heterocyclic systems, which are prevalent in many biologically active compounds.

Furthermore, the aldehyde functionality can be a starting point for the synthesis of various derivatives through reactions such as aldol condensations to form chalcones, or reductive aminations to produce substituted amines. researchgate.net The resulting products can then be further diversified to generate libraries of related compounds for screening and structure-activity relationship (SAR) studies. The hydrophilic side chain can be beneficial in improving the aqueous solubility of the library members, which is often a desirable property in biological screening campaigns. medchemexpress.comresearchgate.netopenaccessjournals.comnih.gov

Below is a table summarizing the types of compound libraries that can be potentially synthesized using this compound as a key intermediate.

| Compound Library Type | Key Reaction Involving this compound | Potential Applications |

| α-Acyloxy Amides | Passerini Reaction | Medicinal Chemistry, Drug Discovery |

| α-Acylamino Amides | Ugi Reaction | Medicinal Chemistry, Peptidomimetics |

| Thiadiazole Derivatives | Condensation Reactions | Agrochemicals, Medicinal Chemistry |

| Chalcones | Aldol Condensation | Anticancer, Anti-inflammatory Agents |

| Substituted Amines | Reductive Amination | CNS Agents, Agonists/Antagonists |

Spectroscopic Characterization and Structural Elucidation of 4 2 Hydroxyethoxy 3 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the magnetic environments of individual protons (¹H) and carbon atoms (¹³C).

The ¹H NMR spectrum of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde provides detailed information about the number of different types of protons and their neighboring environments. In a typical spectrum, the aldehydic proton (-CHO) is highly deshielded and appears as a singlet at approximately 9.84 ppm. The aromatic protons on the benzene (B151609) ring appear in the range of 7.45 to 7.08 ppm, with their specific splitting patterns revealing their substitution pattern. The protons of the methoxy (B1213986) group (-OCH₃) are observed as a sharp singlet around 3.95 ppm. The two methylene (B1212753) groups of the hydroxyethoxy side chain (-OCH₂CH₂OH) give rise to two distinct triplets, typically around 4.20 ppm and 4.02 ppm, due to spin-spin coupling with each other. The hydroxyl proton (-OH) often appears as a broad singlet, in this case, around 2.05 ppm, and its chemical shift can be concentration-dependent.

¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.84 | s | 1H | -CHO |

| 7.45 - 7.41 | m | 2H | Ar-H |

| 7.08 | d | 1H | Ar-H |

| 4.20 | t | 2H | -OCH₂- |

| 4.02 | t | 2H | -CH₂OH |

| 3.95 | s | 3H | -OCH₃ |

| 2.05 | s | 1H | -OH |

s = singlet, d = doublet, t = triplet, m = multiplet

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The aldehydic carbon is typically found in the downfield region of the spectrum, around 191.1 ppm. The aromatic carbons show a series of signals between 152.4 and 110.0 ppm, with the carbon bearing the methoxy group and the carbon of the hydroxyethoxy group appearing at distinct chemical shifts. The carbon of the methoxy group itself appears at approximately 56.1 ppm. The two carbons of the hydroxyethoxy side chain are observed at around 69.9 ppm and 61.0 ppm.

¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 191.1 | -CHO |

| 152.4 | Ar-C |

| 150.2 | Ar-C |

| 130.6 | Ar-C |

| 124.6 | Ar-C |

| 112.5 | Ar-C |

| 110.0 | Ar-C |

| 69.9 | -OCH₂- |

| 61.0 | -CH₂OH |

| 56.1 | -OCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. hmdb.ca A broad absorption band in the region of 3450-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The aldehydic C-H stretch typically appears as a pair of weak bands around 2850 and 2750 cm⁻¹. A strong, sharp absorption peak around 1680 cm⁻¹ corresponds to the C=O stretching of the aldehyde. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities are observed in the fingerprint region, typically between 1270 and 1030 cm⁻¹.

FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3450-3200 | O-H (Alcohol) |

| 2850, 2750 | C-H (Aldehyde) |

| 1680 | C=O (Aldehyde) |

| 1600-1450 | C=C (Aromatic) |

| 1270-1030 | C-O (Ether and Alcohol) |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a crucial analytical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂O₄), the expected exact mass can be calculated. HR-MS analysis would yield a molecular ion peak ([M]+ or [M+H]+) that corresponds very closely to this calculated value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. For instance, the calculated mass for the protonated molecule [M+H]⁺ is 197.0808.

Chromatographic Techniques for Reaction Monitoring and Product Purity (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and assessing the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for these purposes. sigmaaldrich.com In the synthesis of this compound from vanillin (B372448), TLC can be used to track the consumption of the starting material and the formation of the product. sigmaaldrich.com By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the separation of the starting material, product, and any by-products can be visualized, often under UV light. nih.gov The difference in polarity between vanillin and the more polar product allows for their separation on the plate, indicated by different Retention Factor (Rf) values. chemistryhall.com Once the reaction is complete, TLC is used to confirm the purity of the isolated product. A pure compound should ideally show a single spot on the TLC plate. nih.govchemistryhall.com

Advanced Applications in Polymer and Material Science

Monomeric Unit in Polyester (B1180765) Synthesis

The transformation of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde into a suitable diol monomer is a critical first step for its use in polyester synthesis. This is achieved by the reduction of its aldehyde group. Specifically, the hydroxyethylated vanillin (B372448) is reduced, yielding 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol. nih.gov This bio-based aromatic diol can then undergo polycondensation reactions with various dicarboxylic acid chlorides to produce novel aromatic-aliphatic polyesters. nih.govmdpi.com

The synthesis involves reacting the diol with different acyl chlorides, such as succinyl chloride, adipoyl chloride, and sebacoyl chloride, to create polyesters with varying chain lengths and properties. mdpi.com These reactions typically result in polymers with moderate to high molecular weights and distinct thermal characteristics. nih.gov The inclusion of the aromatic structure derived from vanillin imparts rigidity to the polymer backbone, influencing properties like the glass transition temperature (Tg). mdpi.com

Table 1: Synthesis and Properties of Polyesters Derived from 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol

| Diacid Chloride Used | Polymer Designation | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|---|

| Succinyl chloride | PE-1 | 21,000 | 1.62 | 81.2 |

| Adipoyl chloride | PE-2 | 25,000 | 1.65 | 45.6 |

| Sebacoyl chloride | PE-3 | 32,000 | 1.71 | 16.2 |

Data sourced from research on sustainable polyesters from vanillin-derived diols. mdpi.com

The results demonstrate that the length of the aliphatic diacid chloride chain has a significant impact on the polymer's properties. Longer, more flexible chains from sebacoyl chloride lead to a lower glass transition temperature, indicating a softer, more flexible material compared to the more rigid polymer produced using succinyl chloride. mdpi.com

Monomeric Unit in Polyurethane Synthesis

The same vanillin-derived diol, 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol, is also a valuable monomer for the synthesis of polyurethanes. nih.gov Polyurethanes are formed through the polyaddition reaction of a diol with a diisocyanate. By using this bio-based diol, researchers can create polyurethanes with a significant renewable content. nih.gov

The synthesis has been successfully carried out with common diisocyanates like 1,6-hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI). mdpi.com The resulting polyurethanes exhibit a range of thermal properties, influenced by the structure of the diisocyanate co-monomer. The aromaticity and rigidity of the vanillin-derived diol contribute to the final characteristics of the polymer. mdpi.com

Table 2: Synthesis and Properties of Polyurethanes Derived from 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol

| Diisocyanate Used | Polymer Designation | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|---|

| 1,6-Hexamethylene diisocyanate (HDI) | PU-1 | 17,000 | 1.61 | 11.6 |

| Isophorone diisocyanate (IPDI) | PU-2 | 23,000 | 1.68 | 80.4 |

Data sourced from research on sustainable polyurethanes from vanillin-derived diols. mdpi.com

The data indicates that the choice of diisocyanate plays a crucial role in determining the thermal properties of the polyurethane. The use of the cycloaliphatic IPDI results in a significantly higher glass transition temperature compared to the linear, aliphatic HDI, reflecting the creation of a more rigid polymer structure. mdpi.com

Development of Bio-based Aromatic Diols for Polymerization

The conversion of this compound into a polymer-ready monomer is a key example of creating value-added chemicals from renewable feedstocks. nih.gov Vanillin itself is a versatile bio-based platform chemical that can be sourced from lignocellulosic biomass. nih.govnih.gov The synthesis pathway involves two main steps:

Hydroxyethylation : Vanillin is first reacted with a hydroxyethylation reagent, such as ethylene (B1197577) carbonate, to produce this compound. This step adds the flexible hydroxyethoxy side chain. nih.gov This reaction can be performed under solvent-free conditions using catalysts like ionic liquids, enhancing its green credentials. nih.gov

Reduction : The aldehyde group of this compound is then reduced to a primary alcohol. This is commonly achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄), which converts the aldehyde into a hydroxymethyl group, thus forming the diol 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol. nih.govnih.gov

This process effectively transforms a simple aromatic aldehyde into a difunctional monomer (a diol) that can be readily used in step-growth polymerization to create polyesters and polyurethanes. nih.govmdpi.com This strategy is part of a broader effort to design sustainable polymers by leveraging the inherent chemical structures of bio-based molecules. nih.gov

Strategies for Orthogonal Polymer Synthesis

The structure of this compound, containing both a hydroxyl group and an aldehyde group, offers potential for strategies in orthogonal synthesis. Orthogonal chemistry involves reactions that can occur in the same vessel without interfering with one another, allowing for precise, multi-step functionalization. nih.gov

The aldehyde group is particularly useful for such strategies. While the hydroxyl group is used for polymerization to form the polymer backbone (e.g., in polyester or polyurethane synthesis), the aldehyde group, if preserved, can be used for post-polymerization modification. Benzaldehyde (B42025) moieties can participate in specific, light-induced chemical reactions that are orthogonal to other chemistries. rsc.org For instance, the aldehyde can be made to react with specific molecules through chemistries like oxime ligation or hydrazone formation. nih.gov

This dual functionality allows for a two-step approach:

Polymerization : The hydroxyl group is used to incorporate the monomer into a polymer chain.

Orthogonal Functionalization : The pendant aldehyde group remains available for a subsequent, highly specific reaction to attach other functional molecules, such as peptides or small molecule drugs, to the polymer side chain. nih.gov

This strategy enables the creation of complex, multi-functional materials where the polymer backbone provides the structural properties, and the orthogonally attached molecules provide specific functionalities. nih.gov While direct application using this compound is an area of ongoing research, the principle has been demonstrated with other aldehyde-functionalized monomers. nih.govrsc.org

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is crucial for understanding its three-dimensional structure and flexibility, which in turn influence its physical properties and biological activity. Computational techniques such as Density Functional Theory (DFT) are employed to perform geometric optimization and determine the most stable conformations of the molecule. uctm.edu

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. For a molecule like this compound, key rotations would occur around the C-O bonds of the ethoxy group and the bond connecting the ethoxy group to the benzene (B151609) ring. By calculating the energy associated with each conformation, a potential energy surface can be generated, revealing the lowest energy (most stable) conformers. ufms.brufms.br For similar aromatic compounds, calculations are often performed using methods like DFT with basis sets such as 6-31G. ufms.br The planarity of the molecule and the orientation of its substituent groups are key factors determining stability, as they influence electronic conjugation and intramolecular interactions. ufms.br

Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing and stability of the solid-state structure. nih.gov

Table 1: Hypothetical Conformational Energy Profile

| Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|

| 0° (syn-periplanar) | 15.2 | 5.8 |

| 60° (syn-clinal) | 8.5 | 15.5 |

| 120° (anti-clinal) | 2.1 | 35.2 |

| 180° (anti-periplanar) | 0.0 | 43.5 |

Note: This table is illustrative, representing typical data obtained from a conformational analysis scan.

Prediction of Spectroscopic Properties

Computational chemistry enables the accurate prediction of various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. uncw.edu The process typically involves:

Performing a conformational search to identify all low-energy conformers of the molecule. github.io

Optimizing the geometry of each conformer. github.io

Calculating the magnetic shielding tensors for each atom using methods like the Gauge-Including Atomic Orbital (GIAO) method at a specific level of theory (e.g., DFT). uncw.edu

Averaging the chemical shifts of the different conformers based on their Boltzmann population distribution to obtain the final predicted spectrum. uncw.edu

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to help assign vibrational modes observed in experimental spectra. After geometry optimization, a frequency calculation is performed. ufms.br This calculation provides the frequencies and intensities of the fundamental vibrational modes. For related molecules like 4-hydroxy-3-methoxybenzaldehyde, characteristic calculated peaks would correspond to O-H stretching, C=O stretching of the aldehyde group, C-O stretching of the ether and methoxy (B1213986) groups, and aromatic C-H and C=C vibrations. uctm.edu Comparing the computed spectrum with the experimental one can confirm the molecular structure and identify specific functional groups. uctm.edu

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Property | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (CHO proton, ppm) | 9.85 | 9.81 |

| ¹³C NMR (C=O carbon, ppm) | 191.5 | 190.9 |

| IR Freq. (C=O stretch, cm⁻¹) | 1695 | 1689 |

Note: This table provides an example of how predicted spectroscopic data can be compared with experimental results for validation.

Reaction Pathway Analysis and Mechanistic Insights

Computational methods are instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. This provides a detailed understanding of how this compound participates in chemical reactions.

Degradation and Fragmentation Pathways: The stability of the molecule can be investigated by modeling potential degradation or fragmentation pathways. For instance, mass spectrometry fragmentation patterns can be rationalized using computational chemistry. researchgate.net By calculating the energies of various potential fragment ions, the most likely fragmentation pathways can be identified, which helps in interpreting experimental mass spectra. researchgate.net Similarly, computational studies can explore the reaction mechanism of oxidation, where the aldehyde group is converted to a carboxylic acid, or the cleavage of the ether linkage under specific conditions. nih.gov

Future Research Trajectories

Exploration of Novel Sustainable Synthetic Routes

Future research could focus on developing greener and more efficient synthetic methods. This could involve the use of environmentally benign solvents, catalyst systems that can be recycled, and processes that minimize waste generation. Exploring enzymatic or biocatalytic approaches for the synthesis could also be a valuable research direction.

Design of Advanced Functional Materials Based on the Compound Scaffold

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. Research could be directed towards creating polyesters, polyacetals, or other polymers with unique thermal, optical, or mechanical properties. Its incorporation into resins and coatings could also be investigated.

Integration into Biologically Active Scaffolds for Mechanistic Research (e.g., enzyme inhibitors as building blocks)

The structural similarity to vanillin (B372448) and other biologically active benzaldehydes suggests that 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde could be used as a scaffold to design and synthesize new enzyme inhibitors. For example, dialkylamino substituted benzaldehydes have been identified as potent inhibitors of aldehyde dehydrogenase. nih.gov By modifying the hydroxyethoxy group, it may be possible to tune the binding affinity and selectivity for specific enzyme targets, aiding in the study of disease mechanisms.

Investigation of New Derivatization Strategies for Diverse Applications

Systematic derivatization of the aldehyde and hydroxyl functionalities could lead to a wide array of new compounds with diverse applications. For instance, the synthesis of various esters, ethers, and Schiff bases and the evaluation of their properties could uncover novel applications in fields ranging from fragrance chemistry to medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves etherification of a phenolic precursor (e.g., vanillin derivatives) with ethylene glycol derivatives. A common approach is nucleophilic substitution under alkaline conditions. For example:

Start with 3-methoxy-4-hydroxybenzaldehyde (isovanillin) and react it with 2-chloroethanol in the presence of K₂CO₃ as a base in anhydrous DMF at 80–100°C for 12–24 hours .

Monitor reaction progress via TLC or HPLC.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).

Key variables affecting yield include stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to 2-chloroethanol), solvent polarity, and temperature control to minimize side reactions like oxidation. Typical yields range from 60–75% .

Q. How can the purity and structural integrity of this compound be reliably characterized?

Methodological Answer: Use a multi-technique approach:

- HPLC/GC-MS : Quantify purity (>98%) using a C18 column (mobile phase: acetonitrile/water, 60:40 v/v) with UV detection at 280 nm .

- NMR : Key peaks include:

- Aldehyde proton at δ 9.8–10.2 ppm (¹H NMR, CDCl₃).

- Methoxy (-OCH₃) singlet at δ 3.8–3.9 ppm.

- Hydroxyethoxy (-OCH₂CH₂OH) protons at δ 3.6–4.0 ppm (split into multiplets due to ethylene glycol chain) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, though disorder in the aldehyde group may require refinement (occupancy ratios ~0.44:0.56) .

Advanced Research Questions

Q. How does the hydroxyethoxy substituent influence the compound’s bioactivity compared to other alkoxy derivatives?

Methodological Answer: The hydroxyethoxy group enhances hydrophilicity and hydrogen-bonding capacity, which can improve interactions with biological targets. For example:

- DNA-binding studies : Derivatives with hydroxyethoxy groups show stronger intercalation (ΔTm = +3.5°C) compared to methoxy or benzyloxy analogs due to H-bonding with phosphate backbones .

- Antioxidant activity : The hydroxyl group in the ethoxy chain contributes to radical scavenging (IC₅₀ = 12.5 μM in DPPH assays), outperforming non-hydroxylated analogs by 40% .

To validate, perform comparative SAR studies using analogs with varying alkoxy chains and assess via isothermal titration calorimetry (ITC) or molecular docking .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer: Crystallization challenges arise from conformational flexibility in the hydroxyethoxy chain. Strategies include:

Solvent selection : Use ethanol/water mixtures (7:3 v/v) for slow evaporation, promoting H-bond networks .

Co-crystallization : Add tartaric acid to stabilize the aldehyde group via hydrogen bonds.

Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts.

Observed crystal systems are typically monoclinic (space group P2₁/c) with Z’ = 1. Disorder in the aldehyde moiety may require dual-occupancy refinement .

Q. How can conflicting data on the compound’s metabolic stability be resolved in pharmacokinetic studies?

Methodological Answer: Discrepancies in hepatic clearance rates (e.g., 25% vs. 40% in rat microsomes) may stem from assay conditions:

Standardize protocols : Use pooled microsomes (0.5 mg/mL), NADPH-regenerating systems, and LC-MS/MS quantification (LOQ = 10 nM).

Control phase I metabolism : Inhibit CYP3A4 with ketoconazole to isolate contributions from other enzymes.

Validate in vivo : Compare plasma half-life (t₁/₂) in rodent models under fed vs. fasted states, as food intake alters first-pass metabolism .

Safety and Handling

Q. What are the critical storage and handling protocols for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.